molecular formula C11H12N2OS B2762642 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide CAS No. 912758-43-1

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2762642
CAS No.: 912758-43-1
M. Wt: 220.29
InChI Key: LWSNFOIVUDOAGE-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide (CAS 912758-43-1) is a high-value benzothiazole derivative supplied for advanced research applications. With the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol, this compound is of significant interest in medicinal and inorganic chemistry, particularly in the development of novel anticancer agents . Recent investigative studies have highlighted the primary research application of this acetamide ligand in the synthesis and characterization of Pd(II) and Pt(II) complexes . These complexes have demonstrated promising in vitro cytotoxic activity against a diverse panel of human cancer cell lines, including lung cancer (A549), ovarian cancer (A2780), and melanoma cells (518A2) . Spectroscopic analyses confirm that the ligand typically coordinates to metal centers as a bidentate chelating agent, binding through the nitrogen atom of the heterocyclic benzothiazole ring and the oxygen atom of the amide carbonyl group . The broader benzothiazole scaffold is well-recognized in drug discovery for its potent and diverse pharmacological profiles, serving as a privileged structure in the design of inhibitory molecules . Researchers can acquire this compound for their investigations; it is available in quantities ranging from 1mg to 100mg . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-6-4-7(2)10-9(5-6)13-11(15-10)12-8(3)14/h4-5H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSNFOIVUDOAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 5,7-dimethyl-2-aminobenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

    Starting Material: 5,7-dimethyl-2-aminobenzothiazole

    Reagent: Acetic anhydride

    Conditions: Reflux

    Product: this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide has been studied for its potential as an anti-tubercular agent . It acts by inhibiting the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase), which is critical for the biosynthesis of arabinan in the cell wall of Mycobacterium tuberculosis . This inhibition disrupts the integrity of the bacterial cell wall, leading to reduced growth of the pathogen.

Anti-Cancer Properties
Research indicates that this compound may also inhibit pathways related to cancer cell proliferation. Specifically, it has been shown to affect enzymes such as PI3Kα and mTOR, which play significant roles in cell growth and survival . In vitro studies have demonstrated that derivatives of benzothiazole compounds exhibit varying degrees of cytotoxicity against different cancer cell lines .

Anti-Inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Certain derivatives have shown promising results in reducing inflammation in experimental models .

Biological Applications

Enzyme Inhibition Studies
The compound is utilized in biological assays to study enzyme inhibition and protein interactions. Its ability to inhibit specific enzymes makes it a valuable tool for researchers investigating biochemical pathways related to disease processes .

Biological Assays
this compound is employed in various biological assays aimed at understanding its mechanism of action and potential therapeutic applications. For instance, studies have focused on its interaction with microbial enzymes and cellular pathways involved in disease .

Industrial Applications

Material Science
In industry, this compound is explored for its potential use in developing new materials such as polymers and dyes. Its unique structural features may contribute to enhanced properties in these applications .

Case Studies

  • Anti-Tubercular Activity Assessment
    A study evaluated the anti-tubercular activity of this compound derivatives against M. tuberculosis H37Rv. The minimum inhibitory concentration (MIC) values ranged from 25–50 mg/mL for some compounds, showing better efficacy compared to standard drugs .
  • Cytotoxicity Against Cancer Cells
    Another research effort demonstrated that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Enzyme Inhibition Studies
    A series of experiments were conducted to investigate the inhibitory effects of this compound on key enzymes involved in microbial metabolism. The results indicated a strong correlation between structural features and enzyme inhibition potency .

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Trifluoromethyl-Substituted Derivatives

  • N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA)
    • Activity : Exhibited the highest inhibitory activity (pIC₅₀ = 7.8) against CK-1δ, a kinase implicated in neurodegenerative diseases. Its GlideXP docking score (-3.78 kcal/mol) suggests strong binding affinity .
    • Structural Advantage : The electron-withdrawing trifluoromethyl group at position 6 enhances metabolic stability, while the trimethoxyphenyl moiety on the acetamide chain contributes to π-π stacking interactions with hydrophobic enzyme pockets .

Methoxy-Substituted Derivatives

  • 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Crystallographic Data: The 6-methoxy group facilitates intermolecular hydrogen bonding (N–H⋯N) and S⋯S interactions (3.622 Å), stabilizing the crystal lattice .

Modifications on the Acetamide Side Chain

Phenyl and Methoxyphenyl Substituents

  • N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide
    • Patent Data : Highlighted in a 2018 European patent for its structural simplicity and moderate activity. The phenyl group provides a planar hydrophobic surface but lacks the enhanced binding seen in BTA’s trimethoxyphenyl variant .
  • N-(6-Sulfamoylbenzothiazol-2-yl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide Biological Activity: Demonstrated moderate inhibition of carbonic anhydrase isoforms (CA II and XII), attributed to the sulfamoyl group’s polar interactions with enzyme active sites .

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Compound Name Substituents (Benzothiazole) Acetamide Modification Key Activity/Property Reference
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide 5,7-dimethyl None Enhanced lipophilicity
BTA 6-CF₃ 3,4,5-Trimethoxyphenyl CK-1δ inhibition (pIC₅₀ = 7.8)
Adamantyl derivative 6-OCH₃ Adamantan-1-yl Crystal stability via H-bonding
Sulfamoyl derivative 6-SO₂NH₂ Dihydropyrimidinylthio CA II/XII inhibition

Key Observations :

Positional Sensitivity : Substitutions at position 6 (e.g., CF₃, OCH₃) generally enhance binding affinity compared to 5,7-dimethyl derivatives, likely due to better alignment with enzyme active sites .

Steric vs. Electronic Effects : Bulky groups (e.g., adamantyl) reduce flexibility and binding efficiency, whereas electron-withdrawing groups (CF₃) improve metabolic stability .

Acetamide Tail Diversity : Polar groups (e.g., sulfamoyl) favor interactions with metalloenzymes, while aromatic moieties (e.g., trimethoxyphenyl) enhance hydrophobic interactions .

Biological Activity

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole core, which is known for its significant biological properties. The presence of dimethyl groups on the benzothiazole ring enhances its pharmacological profile by potentially improving solubility and bioavailability.

The primary mechanism of action for this compound involves the inhibition of specific enzymes and pathways critical for microbial growth and cancer cell proliferation:

  • Target Enzymes : The compound has been shown to inhibit DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase), an enzyme involved in the arabinan biosynthesis pathway essential for Mycobacterium tuberculosis cell wall integrity.
  • Cellular Pathways : Research indicates that this compound may also affect pathways related to cell growth and proliferation by inhibiting PI3Kα and mTOR enzymes. This inhibition can lead to reduced cancer cell viability and proliferation.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli25 µg/mL
Staphylococcus aureus30 µg/mL
Candida albicans20 µg/mL

This data suggests that the compound can serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated in vitro against various cancer cell lines:

Cell Line IC50 Value (µM) Effect
A431 (epidermoid carcinoma)1.5Inhibition of proliferation
A549 (lung cancer)2.0Induction of apoptosis
H1299 (non-small cell lung cancer)1.8Cell cycle arrest

The compound's ability to induce apoptosis and inhibit cell migration was confirmed through flow cytometry and scratch wound healing assays .

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Anti-Tubercular Activity : A study demonstrated that the compound significantly inhibited the growth of Mycobacterium tuberculosis with an MIC comparable to standard treatments . The mechanism was linked to its action on DprE1.
  • Anti-inflammatory Properties : In addition to antimicrobial and anticancer effects, this compound has shown potential anti-inflammatory activity by reducing levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is metabolized primarily in the liver and excreted through the kidneys. Factors such as pH and solubility can influence its bioavailability, which is crucial for therapeutic applications.

Q & A

Q. How is the compound’s metabolic stability evaluated in preclinical models?

  • Methodological Answer : Liver microsome assays (human/rat) quantify metabolic half-life (t1/2t_{1/2}) via LC-MS/MS. Cytochrome P450 inhibition screening (e.g., CYP3A4) identifies drug-drug interaction risks. Metabolite identification uses high-resolution mass spectrometry (Q-TOF) .

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